molecular formula C22H19F2N5O3S B11494257 2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11494257
M. Wt: 471.5 g/mol
InChI Key: SKAFVIGFUZDOJJ-UHFFFAOYSA-N
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Description

N-(2-FLUOROPHENYL)-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a purine core structure with fluorophenyl and sulfanylacetamide substituents. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE likely involves multiple steps, including:

    Formation of the purine core: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions.

    Attachment of the sulfanylacetamide group: This could be done through thiol-ene reactions or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the purine core.

    Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-FLUOROPHENYL)-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potentially as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-FLUOROPHENYL)-2-({7-[(2-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)ACETAMIDE: can be compared with other purine derivatives or fluorophenyl compounds.

    Unique Features: The presence of both fluorophenyl and sulfanylacetamide groups may confer unique chemical and biological properties, such as increased stability or specific binding affinities.

List of Similar Compounds

  • Adenosine derivatives
  • Fluorophenyl-substituted purines
  • Sulfanylacetamide-containing compounds

Properties

Molecular Formula

C22H19F2N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylacetamide

InChI

InChI=1S/C22H19F2N5O3S/c1-27-19-18(20(31)28(2)22(27)32)29(11-13-7-3-4-8-14(13)23)21(26-19)33-12-17(30)25-16-10-6-5-9-15(16)24/h3-10H,11-12H2,1-2H3,(H,25,30)

InChI Key

SKAFVIGFUZDOJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)CC4=CC=CC=C4F

Origin of Product

United States

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